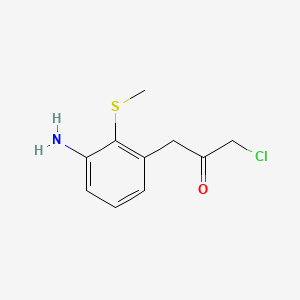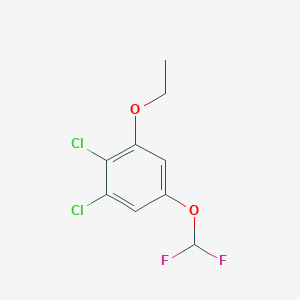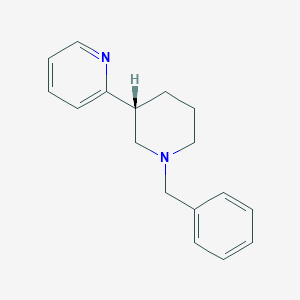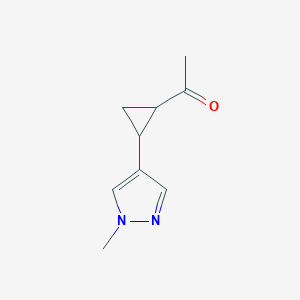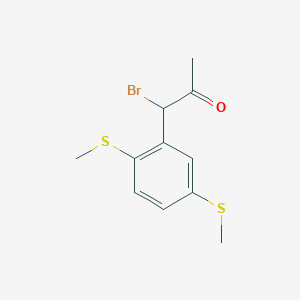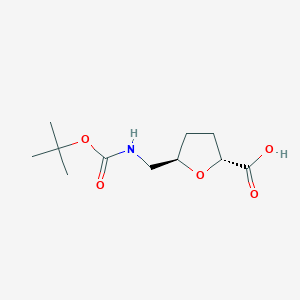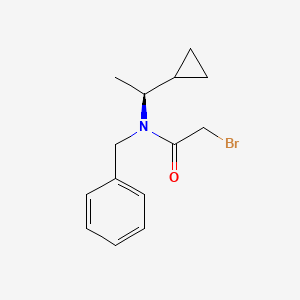![molecular formula C16H18O4 B14048366 Methyl 2-(2-ethyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)-2-oxoacetate](/img/structure/B14048366.png)
Methyl 2-(2-ethyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)-2-oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-ethyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)-2-oxoacetate is a complex organic compound with a unique structure. This compound is characterized by its benzoannulene core, which is a fused ring system, and the presence of multiple functional groups including esters and ketones. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable molecule in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-ethyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)-2-oxoacetate typically involves multi-step organic reactions. One common method starts with the preparation of the benzoannulene core, followed by the introduction of the ester and ketone functional groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Industrial methods often focus on optimizing reaction times, temperatures, and the use of solvents to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2-ethyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)-2-oxoacetate can undergo a variety of chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like Grignard reagents. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
Methyl 2-(2-ethyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Methyl 2-(2-ethyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)-2-oxoacetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate: This compound shares a similar core structure but differs in the functional groups attached.
2-Ethyl-2-methyl-5-oxooxolane-3-carboxylic acid: Another compound with a similar ring system but different substituents.
Uniqueness
Methyl 2-(2-ethyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)-2-oxoacetate is unique due to its specific combination of functional groups and the resulting chemical reactivity. Its structure allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C16H18O4 |
|---|---|
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
methyl 2-(2-ethyl-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-6-yl)-2-oxoacetate |
InChI |
InChI=1S/C16H18O4/c1-3-10-7-8-12-11(9-10)5-4-6-13(14(12)17)15(18)16(19)20-2/h7-9,13H,3-6H2,1-2H3 |
Clé InChI |
CFBCRAIJKLHNLY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)C(=O)C(CCC2)C(=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


